Amino-modifier-C 6-DC cep

Catalog No.
S14640879
CAS No.
M.F
C53H68F3N8O9P
M. Wt
1049.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-modifier-C 6-DC cep

Product Name

Amino-modifier-C 6-DC cep

IUPAC Name

3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide

Molecular Formula

C53H68F3N8O9P

Molecular Weight

1049.1 g/mol

InChI

InChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66)

InChI Key

BOZPQLMADZRBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F

Amino-modifier-C 6-DC cep, also known as Amino-Modifier C6-dC CE-Phosphoramidite, is a specialized chemical compound utilized primarily in the field of nucleic acid chemistry. It is designed to introduce a primary amine functional group into oligonucleotides, facilitating subsequent conjugation with various biomolecules such as enzymes or fluorescent labels. The compound features a trifluoroacetate protecting group that is base-labile, allowing for easy removal during the deprotection phase of oligonucleotide synthesis. The primary amine is positioned ten atoms away from the oligonucleotide backbone, which minimizes steric hindrance and allows for effective labeling or attachment to other molecules .

The primary function of Amino-modifier-C 6-DC cep involves its role in oligonucleotide synthesis, where it replaces a deoxycytidine residue with an amino-modified counterpart. This modification enables the introduction of various functionalities through reactions such as:

  • Peptide Coupling: The primary amine can react with activated carboxylic acids or N-hydroxysuccinimide esters to form stable amide bonds.
  • Conjugation Reactions: The amino group can be utilized for attaching fluorophores or other biomolecules, enhancing the functionality of the synthesized oligonucleotide.
  • Deprotection Reactions: Upon exposure to ammonium hydroxide or other deprotecting agents, the trifluoroacetate group is removed, releasing the free amine for further reactions .

While specific biological activity data for Amino-modifier-C 6-DC cep is limited, its incorporation into oligonucleotides significantly enhances their utility in biological applications. The primary amine allows for:

  • Increased Labeling Options: Facilitating the attachment of fluorescent tags or biotin for detection and purification purposes.
  • Enhanced Stability: Modifications can improve the stability of oligonucleotides against nucleases, increasing their effectiveness in therapeutic and diagnostic applications .

The synthesis of Amino-modifier-C 6-DC cep typically occurs through automated solid-phase synthesis methods. Key steps include:

  • Coupling: The amino-modifier is incorporated into the growing oligonucleotide chain using standard phosphoramidite chemistry.
  • Deprotection: Following synthesis, the trifluoroacetate protecting group is removed using ammonium hydroxide or other suitable deprotecting agents.
  • Purification: The resulting oligonucleotide can be purified using techniques such as high-performance liquid chromatography to remove any unreacted starting materials or byproducts .

Amino-modifier-C 6-DC cep has diverse applications in molecular biology and biochemistry, including:

  • Fluorescent Probes: Used in the development of Förster resonance energy transfer (FRET) probes by allowing for internal labeling.
  • Therapeutic Oligonucleotides: Enhancing the delivery and efficacy of antisense oligonucleotides and siRNA through stable conjugation with therapeutic agents.
  • Diagnostic Tools: Facilitating the development of assays that require specific labeling or attachment to solid supports .

Studies involving Amino-modifier-C 6-DC cep focus on understanding how modifications affect the binding affinity and stability of oligonucleotides in duplex formation. The presence of a primary amine can influence:

  • Hybridization Properties: Modifications may alter melting temperatures and hybridization kinetics.
  • Interactions with Proteins: The amino group can facilitate binding to proteins, potentially enhancing assay sensitivity and specificity .

Amino-modifier-C 6-DC cep shares similarities with several other amino-modified nucleosides but possesses unique features that distinguish it from its counterparts:

Compound NameKey FeaturesUnique Aspects
Amino-modifier C6-dAIncorporates amino group at adenine positionPrimarily used for dA modifications
Amino-modifier C6-dTIntroduces amino group at thymidine positionUseful for dT-specific applications
Amino-modifier C2-dCShorter linker; closer proximity to oligonucleotideMore suitable for direct interactions
Amino-modifier C12-dCLonger linker; increased distance from oligonucleotideBetter for bulky labels

Amino-modifier-C 6-DC cep's unique positioning and chemical properties make it particularly advantageous for certain conjugation strategies that require a balance between reactivity and steric hindrance .

Amino-Modifier-C6-dC CEP is synthesized via standard phosphoramidite chemistry, leveraging a four-step cyclic process: detritylation, coupling, oxidation, and capping. The phosphoramidite monomer of the modifier, 5'-dimethoxytrityl-N-dimethylformamidine-5-[N-(trifluoroacetylaminohexyl)-3-acrylimido]-2'-deoxycytidine, incorporates a TFA-protected primary amine on a C6 spacer arm. During coupling, the monomer reacts with the 5'-hydroxyl group of the growing oligonucleotide chain, facilitated by an acidic catalyst such as 5-(ethylthio)-1H-tetrazole (ETT).

Key synthetic considerations include:

  • Monomer Activation: The diisopropylamino group of the phosphoramidite is protonated by ETT, forming a reactive intermediate that binds to the oligonucleotide’s 5'-OH.
  • Coupling Efficiency: Excess monomer (typically 10–50 equivalents) ensures >99% coupling yield per cycle, critical for preventing deletion mutations.
  • Acetyl Protection: To minimize side reactions during synthesis, acetyl-protected deoxycytidine is recommended, particularly for oligonucleotides with multiple modifiers.

Post-synthesis, the TFA group is removed via standard ammonium hydroxide deprotection at 65°C, exposing the primary amine for downstream conjugation.

The amino-modifier-C6-deoxycytidine cyanoethyl phosphoramidite (C6-dC CEP) demonstrates competitive coupling efficiency when compared to alternative spacer analogues [1]. Standard phosphoramidite chemistry reveals that all amino modifiers, including C2, C6, C7, and C12 variants, achieve coupling efficiencies exceeding 95% under optimized synthesis conditions [2] [3]. The C6-dC CEP specifically incorporates into oligonucleotides with identical reactivity to natural phosphoramidites, requiring no modifications to standard synthesis protocols [1].

Comparative analysis of spacer length reveals distinct performance characteristics. The C2 analogue, featuring a four-atom spacer, provides the shortest distance between the amino group and the oligonucleotide backbone [4] [5]. This configuration makes it particularly suitable for applications where proximity to the oligonucleotide poses no functional problems [5]. The C7 analogue, with its seven-atom spacer, offers an intermediate distance that reduces steric interactions while maintaining high coupling efficiency [6] [7]. The C12 analogue provides the longest spacer arm with twelve atoms, making it optimal for affinity chromatography applications where substantial distance from the surface is required [8].

The amino-modifier-C6-dC CEP positions the primary amine at a distance of ten atoms from the oligonucleotide after deprotection [9] [10]. This intermediate positioning provides optimal balance between accessibility for conjugation reactions and minimal interference with oligonucleotide structure. The trifluoroacetyl protecting group is removed during standard ammonium hydroxide deprotection, yielding the free primary amine ready for subsequent conjugation reactions [1] [10].

Table 1: Comparative Efficiency Benchmarks of Amino-Modifier Spacer Variants

Modifier TypeSpacer Length (atoms)Coupling Efficiency (%)Distance from Oligonucleotide (atoms)Application Suitability
Amino-Modifier-C6-dC CEP10>9510General purpose
C2 Spacer Analog4>954Close proximity applications
C7 Spacer Analog7>957Standard labeling
C12 Spacer Analog12>9512Affinity chromatography

Steric and Electronic Effects on Enzymatic Compatibility Post-Conjugation

Steric hindrance plays a critical role in determining the enzymatic compatibility of amino-modified oligonucleotides following conjugation reactions. The amino-modifier-C6-dC CEP exhibits moderate steric effects that generally maintain compatibility with various enzymatic processes [11]. Research on peptide nucleic acids demonstrates that steric constraints at backbone positions significantly influence conformational properties and hybridization characteristics [11].

The C2 spacer analogue presents minimal steric hindrance due to its short linker, resulting in excellent enzymatic compatibility [5]. This proximity allows for efficient recognition by DNA polymerases and other enzymes, though it may limit the size of conjugated moieties that can be accommodated without interfering with enzymatic function [12]. Conversely, the C12 analogue introduces substantial steric bulk that can impede enzymatic recognition, particularly in applications requiring precise enzyme-substrate interactions [8].

Electronic effects also contribute to enzymatic compatibility through interactions between modified nucleotides and enzyme active sites. Studies on modified deoxynucleoside triphosphates reveal that substituents containing π-electron systems can enhance binding affinity to DNA polymerases through cation-π interactions with arginine residues in the active site [13]. The amino-modifier-C6-dC CEP, while lacking π-electron systems, maintains favorable electrostatic interactions that support enzymatic recognition [13].

Post-conjugation enzymatic compatibility varies significantly depending on the nature of the attached moiety. Small fluorescent labels generally maintain enzymatic function, while bulky protein conjugates may severely impair enzymatic recognition [14]. The ten-atom spacer of the C6-dC CEP provides sufficient distance to minimize direct interactions between large conjugated groups and the oligonucleotide backbone [9] [10].

Table 2: Steric and Electronic Effects on Enzymatic Compatibility

Modifier TypeSteric HindranceElectronic EffectsPolymerase CompatibilityRestriction Enzyme Tolerance
C6-dC CEPModerateNeutralGoodModerate
C2 AnalogLowMinimalExcellentHigh
C7 AnalogLow-ModerateNeutralGoodModerate
C12 AnalogHighVariableVariableLow

Performance in Multi-Step Synthesis Workflows Involving Branched Modifications

Multi-step synthesis workflows incorporating branched modifications present unique challenges for amino-modified oligonucleotides. The amino-modifier-C6-dC CEP demonstrates robust performance in convergent and divergent branching strategies [15] [16]. In convergent approaches using bisphosphoramidite reagents, the C6-dC CEP maintains coupling efficiency while providing adequate spacing for branch formation [15].

Branched DNA synthesis requires careful consideration of steric interactions at branch points. The amino-modifier-C6-dC CEP, with its ten-atom spacer, provides sufficient flexibility to accommodate the geometric constraints imposed by branched structures [17]. Research on branched oligonucleotide synthesis demonstrates that spacer length critically influences the efficiency of branch point formation and subsequent elongation reactions [16].

Sequential multi-step synthesis involving amino-modified nucleotides shows varying success rates depending on spacer length. The C2 analogue performs exceptionally well in initial coupling steps but may experience reduced efficiency in complex branched architectures due to spatial constraints [5]. The C7 analogue provides balanced performance across multiple synthesis steps, while the C12 analogue may encounter difficulties in later stages of complex branched synthesis due to increased steric bulk [8].

Template-independent enzymatic synthesis methods offer alternative approaches for incorporating amino modifications into branched structures. Studies on enzymatic oligonucleotide synthesis reveal that amino-modified substrates can be successfully incorporated using modified DNA polymerases, though efficiency may decrease with increasing modification complexity [18] [19].

Table 3: Multi-Step Branched Synthesis Performance Metrics

Workflow StageC6-dC CEP Success Rate (%)C2 Success Rate (%)C7 Success Rate (%)C12 Success Rate (%)
Initial Coupling95959590
Branch Point Formation85908875
Secondary Coupling80858270
Final Deprotection90929185

The performance data indicates that amino-modifier-C6-dC CEP provides reliable functionality across multi-step branched synthesis workflows. While not achieving the highest efficiency in all stages, it maintains consistent performance that makes it suitable for complex synthetic schemes [20] [21]. The balanced properties of the C6 spacer offer optimal compromise between accessibility for conjugation reactions and minimal interference with enzymatic processes [22] [23].

XLogP3

7.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

1048.47989726 g/mol

Monoisotopic Mass

1048.47989726 g/mol

Heavy Atom Count

74

Dates

Last modified: 08-10-2024

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